Xysmalogenin
Overview
Description
Xysmalogenin is a compound that has been isolated from Xysmalobium undulatum, a plant species . It is a type of cardenolide glycoside . Cardenolides are a group of compounds that have been recognized for their potential antitumor properties .
Synthesis Analysis
The synthesis of this compound involves a process known as bioassay-guided fractionation . In this process, fractions and resulting pure compounds from the purification process of the extract of X. undulatum were screened in vitro against APPs transfected HeLa cell lines . Three compounds were isolated, one of which was this compound .Molecular Structure Analysis
The molecular structure of this compound was elucidated using NMR and mass spectrometry . This allowed for the identification of the compound and its properties.Scientific Research Applications
1. Traditional Medicine Use
Xysmalobium undulatum, commonly known as uzara, traditionally utilizes xysmalogenin for its medicinal properties. It is primarily used as an antidiarrheal and for treating stomach cramps, dysmenorrhoea, and afterbirth cramps. Historical uses also include treatments for anxiety and other mental health-related conditions. Limited scientific studies have confirmed its in vitro antisecretory antidiarrheal action, though clinical trial data is lacking (Vermaak et al., 2014).
2. Alzheimer’s Disease Research
A novel cardenolide glycoside isolated from Xysmalobium undulatum, which includes this compound, has been shown to reduce levels of β-Amyloid Peptides Aβ42 in vitro. Elevated levels of these peptides are associated with an increased risk of Alzheimer’s disease (AD). This discovery highlights the potential of this compound as a chemical scaffold for developing AD treatment drugs (Thakur et al., 2021).
3. Phytochemical Analysis
This compound has been the subject of phytochemical analysis, determining its chirality and structural properties. This research is essential for understanding its pharmacological potential and for the development of medicinal applications (Pauli & Fröhlich, 2000).
4. Pharmacological Study
Historically, this compound has been studied for its pharmacological properties. It has shown digitalis-like action on the heart, with a toxicity level lower than other glucosides of similar action. It also affects smooth muscle tissues, such as those in the uterus, intestine, bladder, and bronchi (Watt, 1930).
Future Directions
Future work will involve the long molecular dynamic simulation, removal of the butenolide ring, and testing the glycosydated aglycones for their potential to reduce Aβ42 . This will aid in the anticipated medicinal chemistry studies of these compounds as part of work to develop them into lead compounds .
Properties
IUPAC Name |
3-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h3,11,16-19,24,26H,4-10,12-13H2,1-2H3/t16-,17+,18-,19+,21-,22+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICGJBPBLVXOBM-MITUEXOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508-92-9 | |
Record name | (3β)-3,14-Dihydroxycarda-5,20(22)-dienolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xysmalogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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